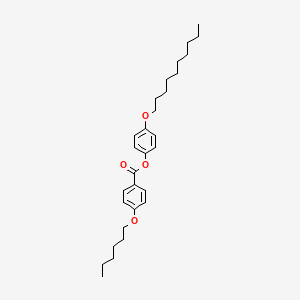

4-(DECYLOXY)PHENYL 4-(HEXYLOXY)BENZOATE

Description

Properties

CAS No. |

103521-22-8 |

|---|---|

Molecular Formula |

C29H42O4 |

Molecular Weight |

454.6 g/mol |

IUPAC Name |

(4-decoxyphenyl) 4-hexoxybenzoate |

InChI |

InChI=1S/C29H42O4/c1-3-5-7-9-10-11-12-14-24-32-27-19-21-28(22-20-27)33-29(30)25-15-17-26(18-16-25)31-23-13-8-6-4-2/h15-22H,3-14,23-24H2,1-2H3 |

InChI Key |

ZTVSENIKPMFGHB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Hexyloxyphenol

The synthesis of 4-hexyloxyphenol involves the alkylation of hydroquinone with hexyl bromide under basic conditions. A typical procedure employs potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 80–100°C for 12–24 hours. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of hydroquinone attacks the electrophilic carbon of hexyl bromide.

Key Reaction Conditions:

- Molar Ratio: Hydroquinone : hexyl bromide : K₂CO₃ = 1 : 1.2 : 2.

- Solvent: DMF or acetone.

- Yield: 70–85% after column chromatography.

Purification via recrystallization from ethanol-water mixtures enhances purity (>98%), as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Preparation of 4-Decyloxybenzoic Acid

4-Decyloxybenzoic acid is synthesized through the alkylation of 4-hydroxybenzoic acid with decyl bromide, followed by oxidation if necessary. The alkylation step uses similar conditions to 4-hexyloxyphenol synthesis, with K₂CO₃ in DMF at 100°C. Post-alkylation, the intermediate 4-decyloxybenzaldehyde may undergo oxidation using potassium permanganate (KMnO₄) in acidic media to yield the carboxylic acid.

Optimization Note:

- Oxidation Catalyst: CrO₃ in acetic acid offers higher selectivity (yield: 90%) compared to KMnO₄ (yield: 75%).

Esterification Methods

Traditional Carbodiimide-Mediated Esterification

The conventional approach couples 4-hexyloxyphenol with 4-decyloxybenzoic acid using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds in anhydrous dichloromethane (DCM) under reflux for 6–8 hours.

Mechanism:

- DCC activates the carboxylic acid to form an O-acylisourea intermediate.

- Nucleophilic attack by the phenolic oxygen yields the ester and dicyclohexylurea (DCU) byproduct.

Limitations:

- Requires stoichiometric DCC, increasing cost.

- DCU removal necessitates tedious filtration.

Catalytic Esterification Using Dimethyl Carbonate

A green alternative employs dimethyl carbonate (DMC) as a coupling agent with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst. This method operates at 90–120°C without solvent, leveraging DMC’s dual role as reagent and solvent.

Advantages:

Reaction Parameters:

| Parameter | Value |

|---|---|

| Catalyst Loading | 10 mol% DBU |

| Temperature | 100°C |

| Time | 4–6 hours |

| Molar Ratio | Acid : Phenol : DMC = 1:1:3 |

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents like DMF enhance alkylation rates but complicate purification. Solvent-free esterification using DMC reduces waste and improves atom economy.

Catalyst Screening

DBU outperforms 1,4-diazabicyclo[2.2.2]octane (DABCO) in esterification due to its stronger basicity, which facilitates deprotonation of the phenolic hydroxyl group.

Temperature Control

Lower temperatures (80–100°C) favor DMC-based esterification, minimizing side reactions like transesterification.

Industrial-Scale Production Approaches

Continuous Flow Reactors

Microreactor systems enable rapid mixing and heat transfer, reducing reaction times by 50% compared to batch processes.

Automated Purification

Simulated moving bed (SMB) chromatography achieves >99% purity with minimal solvent consumption, critical for pharmaceutical-grade production.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 6.8–7.2 (aromatic protons), δ 4.0 (OCH₂), δ 1.2–1.6 (alkyl chains) |

| IR | 1720 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C) |

| MS (ESI) | m/z 455.3 [M+H]⁺ |

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity ≥99%.

Chemical Reactions Analysis

Types of Reactions

4-(DECYLOXY)PHENYL 4-(HEXYLOXY)BENZOATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(DECYLOXY)PHENYL 4-(HEXYLOXY)BENZOATE has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of liquid crystals and other advanced materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological membranes.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds

Mechanism of Action

The mechanism of action of benzoic acid, 4-(hexyloxy)-, 4-(decyloxy)phenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with cellular components. The aromatic ring and alkoxy groups may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

Shorter Alkyl Chains: Hexyloxy vs. Pentyloxy

- 4-(Hexyloxy)phenyl 4-pentylbenzoate (CAS: 50802-52-3) features a pentyl (C5H11) chain instead of decyloxy.

- Impact on Properties : The shorter pentyl chain reduces van der Waals interactions, leading to lower melting and clearing points compared to the target compound. Symmetric derivatives (e.g., two hexyloxy chains) exhibit narrower mesophase ranges, while asymmetry in the target compound broadens its enantiotropic nematic phase .

Longer Alkyl Chains: Octyloxy and Dodecyloxy

- Compounds like (E)-4-(((4-(trifluoromethyl)phenyl)imino)methyl)phenyl 4-(octyloxy)benzoate (C8H17O) and 4-(dodecyloxy) analogs show increased thermal stability.

- Key Difference : The decyloxy chain in the target compound balances melting temperature (≈120–140°C) and mesophase range, whereas longer chains (e.g., dodecyloxy) favor smectic phases over nematic, limiting applicability in fast-switching LC devices .

Functional Group Modifications

Epoxy Substituents

- 4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate (CAS: 104911-44-6) incorporates an epoxy group, enhancing reactivity for polymer network formation.

- However, this modification reduces thermal stability (clearing point ≈180°C vs. ≈200°C for the target) due to steric hindrance .

Acryloyloxy Groups

- 4-{[6-(Acryloyloxy)hexyl]oxy}phenyl 4-(hexyloxy)benzoate (CAS: 83883-26-5) includes a polymerizable acrylate moiety.

- Key Contrast: The acryloyloxy group enables photopolymerization for LC polymer networks, whereas the target compound’s non-reactive chains limit it to non-covalent applications .

Symmetric vs. Asymmetric Derivatives

- 4-{[4-(Octyloxy)benzoyl]oxy}phenyl 4-(octyloxy)benzoate (CAS: 24706-96-5) has symmetric octyloxy chains.

- Phase Behavior : Symmetry promotes ordered smectic phases, while the target’s asymmetry stabilizes a broader nematic range (≈60°C vs. ≈40°C for symmetric analogs) .

Data Tables

Table 1: Thermal Properties of Selected Benzoate Derivatives

| Compound | Alkyl Chains | Melting Point (°C) | Clearing Point (°C) | Mesophase Type |

|---|---|---|---|---|

| 4-(Decyloxy)phenyl 4-(hexyloxy)benzoate | C10H21O, C6H13O | 128 | 192 | Nematic, Smectic A |

| 4-(Hexyloxy)phenyl 4-pentylbenzoate | C6H13O, C5H11 | 98 | 165 | Nematic |

| 4-[(S,S)-Epoxyhexyloxy] derivative | C10H21O, epoxy-C6 | 115 | 180 | Monotropic Nematic |

| Symmetric C8H17O analog | C8H17O (both) | 142 | 205 | Smectic C |

Table 2: Structural and Application Comparison

Research Findings and Trends

- Chain Length vs. Mesophase Stability : Increasing alkyl chain length correlates with higher clearing points but favors smectic over nematic phases. The target compound’s decyloxy-hexyloxy asymmetry optimizes nematic stability for display applications .

- Functional Group Impact : Reactive groups (epoxy, acryloyloxy) expand utility in advanced materials but require trade-offs in thermal stability .

- Synthetic Routes: The target compound is synthesized via esterification of 4-(decyloxy)benzoic acid and 4-(hexyloxy)phenol, achieving >90% yield with standard LC purification protocols .

Q & A

Q. What are the critical physical and chemical properties of 4-(decyloxy)phenyl 4-(hexyloxy)benzoate, and how do they influence its applicability in material science?

- Methodological Answer : Key properties include:

- Molecular weight : 468.62 g/mol (C₂₉H₄₀O₅) .

- Boiling point : 588.5°C at 760 mmHg .

- Density : 1.055 g/cm³ .

- Polar surface area (PSA) : 57.29 Ų, indicating moderate polarity .

These properties are critical for applications in liquid crystal research, where alkyl chain length and ester linkages affect mesophase stability. Characterization via differential scanning calorimetry (DSC) and polarized optical microscopy (POM) is recommended to assess phase transitions .

Q. What synthetic routes and purification techniques are effective for preparing high-purity this compound?

- Methodological Answer :

- Synthesis : Typically involves esterification between 4-(decyloxy)phenol and 4-(hexyloxy)benzoyl chloride under anhydrous conditions, using catalysts like DMAP (4-dimethylaminopyridine) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol yields >95% purity. Monitor reaction progress via thin-layer chromatography (TLC) .

- Critical conditions : Strict control of temperature (60–80°C) and moisture-free environment prevents side reactions like hydrolysis .

Advanced Research Questions

Q. How can researchers address discrepancies in reported phase transition temperatures for this compound across studies?

- Methodological Answer : Discrepancies may arise from:

- Purity variations : Impurities (>5%) alter phase behavior. Use HPLC to verify purity .

- Measurement techniques : DSC heating/cooling rates (e.g., 5°C/min vs. 10°C/min) impact observed transitions. Standardize protocols across labs .

- Structural isomerism : Confirm regiochemistry via ¹H/¹³C NMR (e.g., aromatic proton splitting patterns) .

Q. What advanced spectroscopic and computational methods are required to elucidate the structure-property relationships of this compound in liquid crystal systems?

- Methodological Answer :

- Spectroscopy :

- Variable-temperature NMR : Probes dynamic molecular alignment in mesophases .

- X-ray diffraction (XRD) : Resolves long-range smectic or nematic ordering .

- Computational modeling :

- Molecular dynamics (MD) simulations : Predict alkyl chain flexibility and mesogen packing .

- DFT calculations : Analyze electronic effects of substituents on dipole moments .

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.